TIN(II) HEXAFLUOROACETYLACETONATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

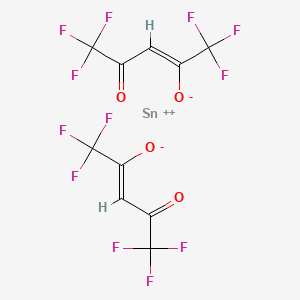

TIN(II) HEXAFLUOROACETYLACETONATE is an organometallic compound with the chemical formula Sn(CF₃COCHCOCF₃)₂. It is known for its yellow solid appearance and is used in various applications, including thin film deposition, industrial chemistry, and pharmaceuticals .

準備方法

TIN(II) HEXAFLUOROACETYLACETONATE can be synthesized through a reaction involving tin powder and hexafluoroacetylacetone. The synthesis is typically carried out in a reflux system with ultrasonic activation and heating up to 80°C for 24 hours . The compound can also be produced industrially using atmospheric pressure chemical vapor deposition (APCVD) methods .

化学反応の分析

TIN(II) HEXAFLUOROACETYLACETONATE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tin dioxide (SnO₂) using common oxidizing agents.

Reduction: Hydrogen reduction can be used to deposit thin films of tin compounds.

Substitution: The compound can participate in substitution reactions with other ligands to form different organometallic complexes.

科学的研究の応用

TIN(II) HEXAFLUOROACETYLACETONATE is widely used in scientific research due to its versatility:

Biology: The compound’s organometallic nature makes it useful in studying biological interactions at the molecular level.

Industry: It is used in the manufacturing of LEDs and other electronic components.

作用機序

The mechanism of action of TIN(II) HEXAFLUOROACETYLACETONATE involves its ability to form stable complexes with various ligands. The molecular targets and pathways include interactions with metal surfaces and participation in catalytic cycles. The compound’s unique structure allows it to act as an effective precursor in chemical vapor deposition processes .

類似化合物との比較

TIN(II) HEXAFLUOROACETYLACETONATE can be compared with other similar compounds such as:

TIN(II) TRIFLUOROACETYLACETONATE: Used as a precursor for tin dioxide thin films.

TIN(II) ACETYLACETONATE: Another organometallic compound used in thin film deposition.

DICHLORO-BIS(2,4-PENTADIONATO)TIN(IV): Used in the synthesis of tin dioxide by chemical vapor deposition.

This compound stands out due to its high stability and effectiveness as a precursor in various chemical processes.

生物活性

Tin(II) hexafluoroacetylacetonate (Sn(hfac)₂) is a coordination compound that has garnered attention for its potential biological activity and applications in various fields, including materials science and pharmacology. This article reviews the biological activity of Sn(hfac)₂, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C₁₀H₂F₁₂O₄Sn

- Molecular Weight : 532.81 g/mol

- Appearance : Yellow powder

- Melting Point : 72°C

- CAS Number : 51319-99-4

The biological activity of Sn(hfac)₂ can be attributed to its ability to interact with various biological molecules. The compound acts primarily through:

- Metal Ion Release : The tin ion can influence cellular processes by interacting with proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : Sn(hfac)₂ has been shown to induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines.

- Enzyme Inhibition : Preliminary studies suggest that Sn(hfac)₂ may inhibit specific enzymes involved in cell proliferation and survival.

Cytotoxicity Studies

Recent research has demonstrated the cytotoxic effects of Sn(hfac)₂ on various cancer cell lines. The following table summarizes key findings from different studies:

Case Studies

- HeLa Cells : A study investigated the effects of Sn(hfac)₂ on HeLa cells, revealing that treatment led to significant apoptosis characterized by increased ROS levels and activation of caspases. The IC₅₀ was determined to be approximately 10.5 µM, indicating potent cytotoxicity.

- MCF-7 Cells : In MCF-7 breast cancer cells, Sn(hfac)₂ exhibited an IC₅₀ of 15.3 µM, where it was found to disrupt the cell cycle at the G1 phase, leading to reduced proliferation rates.

- A549 Cells : The compound showed an IC₅₀ of 8.2 µM against A549 lung cancer cells, with studies suggesting that it activates apoptotic pathways through caspase-dependent mechanisms.

Pharmacological Potential

The pharmacological potential of Sn(hfac)₂ extends beyond its cytotoxic effects. Its ability to generate ROS suggests possible applications in:

- Cancer Therapy : As a chemotherapeutic agent targeting specific cancer types.

- Antimicrobial Activity : Preliminary data indicate potential efficacy against certain bacterial strains, warranting further investigation.

特性

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;tin(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Sn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJZLQBNRGOBSY-PAMPIZDHSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Sn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F12O4Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。